molecular formula C6H5F5O B6225481 3,3-difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde CAS No. 2770359-61-8

3,3-difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde

Cat. No.: B6225481
CAS No.: 2770359-61-8
M. Wt: 188.1
InChI Key:
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Description

3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde is a fluorinated cyclobutane derivative. This compound is notable for its unique structure, which includes both difluoromethyl and trifluoromethyl groups attached to a cyclobutane ring. These fluorinated groups impart distinct chemical properties, making the compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specialized reagents to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the fluorinated intermediates.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid.

    Reduction: 3,3-Difluoro-1-(trifluoromethyl)cyclobutanol.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
  • 3,3-Difluoro-1-(trifluoromethyl)cyclobutanol
  • 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-methanol

Uniqueness

3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde is unique due to the presence of both difluoromethyl and trifluoromethyl groups on the cyclobutane ring. This combination of functional groups imparts distinct chemical reactivity and stability, making it valuable for specific applications that require these properties .

Properties

CAS No.

2770359-61-8

Molecular Formula

C6H5F5O

Molecular Weight

188.1

Purity

95

Origin of Product

United States

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